N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide
Description
N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide, also known as pivalamide derivative substituted at the 3-hydroxymethylpyridin-2-yl position, is a pyridine-based amide compound. Its structural features include a 2,2-dimethylpropanamide (pivalamide) group and a hydroxymethyl substituent on the pyridine ring. This compound has been utilized as a building block in heterocyclic chemistry and pharmaceutical synthesis . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
N-[3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTBLEGRQXCTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and structural characteristics, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The compound features a hydroxymethyl group attached to a pyridine ring, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 165685-25-6 |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate amides under controlled conditions. For example, one common synthetic route involves the use of hydroxymethyl pyridine derivatives in the presence of coupling agents to facilitate the formation of the amide bond .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor activity. A study highlighted that certain hydroxymethyl-substituted compounds can inhibit topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in various cancer cell lines .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Topoisomerase II : This enzyme is essential for DNA unwinding during replication. Inhibition can result in DNA damage and cell death.
- Intermolecular Interactions : The compound forms hydrogen bonds that stabilize its structure and enhance its interaction with biological targets .
Study 1: Antiproliferative Effects
A study conducted on various hydroxymethyl-substituted benzopsoralens demonstrated their ability to inhibit cancer cell growth through topoisomerase inhibition. Although this compound was not directly tested, similar compounds showed promising results in vitro .
Study 2: Supramolecular Chemistry Applications
Research into supramolecular chemistry has revealed that this compound can act as a receptor for biologically relevant substrates such as dicarboxylic acids. Its ability to form stable complexes may lead to novel applications in drug design and material science .
Table 1: Biological Activity Comparison
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-[3-(Hydroxymethyl)pyridin-2-yl]-2,2-DMP | Topoisomerase Inhibitor | Not specified |
| Benzopsoralens (similar structure) | Antiproliferative | 15 - 30 |
Scientific Research Applications
Chemical Research
N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations such as:
- Substitution Reactions: The hydroxymethyl group can be modified to introduce other functional groups.
- Coupling Reactions: It can participate in coupling reactions to form larger molecular frameworks.
Biological Applications
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of specific cancer cell lines through apoptosis induction.
Pharmaceutical Development
Due to its unique structure, this compound is being explored for:
- Drug Formulation: Its ability to interact with biological targets positions it as a potential lead compound in drug discovery.
- Therapeutic Applications: Ongoing studies are assessing its efficacy in treating conditions such as schizophrenia and other neuropsychiatric disorders.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Products Formed |
|---|---|---|
| Substitution | Hydroxymethyl group modification | Various substituted derivatives |
| Coupling | Formation of larger molecular structures | Complex organic compounds |
| Oxidation | Conversion of hydroxymethyl to carbonyl | Aldehyde or ketone derivatives |
| Reduction | Conversion of functional groups | Alcohols or amines |
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Inhibition at low concentrations |
| Anticancer | HeLa cells | Significant growth inhibition observed |
| Neuroprotective | Neuroblastoma cell lines | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
-
Cancer Cell Line Study
- In vitro experiments assessed the compound's effects on HeLa cells, revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
N-(4-Iodo-3-Pyridyl)-2,2-Dimethylpropanamide (Compound 43)
N-[3-(Difluoromethyl)-4-Pyridyl]-2,2-Dimethylpropanamide
- Structure : Difluoromethyl group at the 3-position and pyridine substitution at the 4-position.
- Applications : Highlighted for high purity and versatility in pharmaceutical and agrochemical research .
- Key Differences : The difluoromethyl group enhances metabolic stability and lipophilicity compared to the hydroxymethyl group .
Positional Isomers and Functional Group Variations
N-{6-[(2,2-Dimethylpropanoyl)Amino]Pyridin-2-Yl}-2,2-Dimethylpropanamide
- Structure : Dual pivalamide groups at the 2- and 6-positions of pyridine.
- Properties : Molecular weight = 277.36 g/mol; XLogP3 = 2.7, indicating moderate lipophilicity .
- Key Differences : Symmetric substitution pattern may influence crystallinity and solubility compared to the asymmetric hydroxymethyl analog.
N-[3-(3-Hydroxypropyl)Pyridin-2-Yl]Pivalamide
- Structure : Extended hydroxypropyl chain at the 3-position.
- Applications : Used in medicinal chemistry for its hydrogen-bonding capability .
Complex Heterocyclic Derivatives
N-[3-(3-Fluorophenyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-Yl]-2,2-Dimethylpropanamide
- Structure : Fused triazolothiadiazole ring system with a fluorophenyl substituent.
- Properties : Designed for high bioactivity, likely targeting kinase or protease enzymes .
- Key Differences : The heterocyclic core introduces rigidity and electronic effects absent in the simpler pyridine-based target compound .
3-[2-(Diethylamino)Pyridin-4-Yl]-N-[(Thiophen-2-Yl)Methyl]Propanamide
- Structure: Thiophene and diethylamino substituents.
- Applications : Explored for dual functionality in charge-transfer interactions and solubility modulation .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Halogenated analogs (e.g., iodinated derivative) exhibit higher synthetic yields (70%) compared to hydroxymethyl derivatives, which face discontinuation challenges .
- Bioactivity Potential: Difluoromethyl and triazolothiadiazole derivatives show enhanced metabolic stability and target engagement, making them superior for therapeutic development .
- Crystallographic Insights : Hydrogen-bonding patterns in N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-DMPA facilitate 2D network formation, critical for crystal engineering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
